Pro-Pro-Pro

Description

Structure

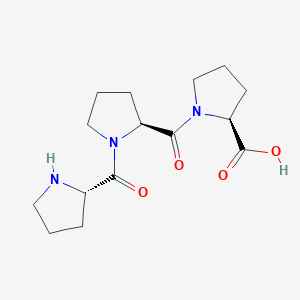

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c19-13(10-4-1-7-16-10)17-8-2-5-11(17)14(20)18-9-3-6-12(18)15(21)22/h10-12,16H,1-9H2,(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVPYBFMIGDIDX-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pro-Pro-Pro Peptide: A Comprehensive Technical Guide to Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Pro-Pro (PPP) tripeptide, a sequence of three consecutive L-proline residues, serves as a fundamental model for understanding the unique structural and conformational properties of polyproline helices. Proline's cyclic side chain imparts significant conformational constraints, leading to distinct secondary structures that are crucial in a multitude of biological processes. This technical guide provides an in-depth analysis of the structure and conformation of the PPP peptide, detailing its conformational states, the experimental methodologies used for its characterization, and its relevance in biological interactions.

Conformational Landscape of the this compound Peptide

The structure of the this compound peptide is primarily dictated by the interplay of two key factors: the restricted dihedral angles of the proline residues and the cis-trans isomerization of the peptide bonds. This results in a conformational equilibrium between two principal helical forms: the right-handed Polyproline I (PPI) helix and the left-handed Polyproline II (PPII) helix.

Polyproline Helices: PPI and PPII

The two major conformations adopted by polyproline sequences are the PPI and PPII helices, which differ in their peptide bond configuration and helical parameters.

-

Polyproline I (PPI) Helix: This is a right-handed helix characterized by all peptide bonds in the cis conformation.[1] The PPI helix is more compact than the PPII helix.[2] It is generally less common in aqueous solutions but can be favored in organic solvents.[3]

-

Polyproline II (PPII) Helix: This is a left-handed helix where all peptide bonds are in the trans conformation.[1][2] The PPII helix is more extended and is the predominant conformation for polyproline sequences in aqueous environments and within proteins.[1][3] It does not rely on internal hydrogen bonds for stability; instead, its formation is driven by interactions with the solvent.[3] The extended nature of the PPII helix exposes the peptide backbone, making it available for interactions with other molecules.[3]

The structural parameters of these two helical forms are summarized in the table below.

| Parameter | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

| Handedness | Right-handed | Left-handed |

| Peptide Bond | cis | trans |

| Dihedral Angles (φ, ψ) | Approximately (-75°, +160°) | Approximately (-75°, +145° to +150°) |

| Residues per Turn | ~3.3 | 3.0 |

| Rise per Residue (Å) | ~1.9 | ~3.1 |

Table 1: Structural Parameters of Polyproline I and Polyproline II Helices.[1][2]

Cis-Trans Isomerization

The peptide bond preceding a proline residue (the X-Pro peptide bond) can exist in either the cis or trans conformation due to the similar steric hindrance of these two forms.[4] This isomerization is a slow process that can be a rate-limiting step in protein folding.[5] The equilibrium between the cis and trans isomers is influenced by the local sequence and solvent environment.[5] For a this compound peptide, there are two peptide bonds, and thus, several possible combinations of cis and trans conformations can exist, leading to a heterogeneous mixture of structures in solution. However, in aqueous solution, the all-trans (PPII) conformation is expected to be the most populated.

Experimental Characterization of this compound Peptide Structure

The conformational properties of the PPP peptide and longer polyproline helices are primarily investigated using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[3]

Experimental Protocol for NMR Analysis of PPP Peptide:

-

Sample Preparation:

-

Dissolve the synthesized and purified PPP peptide in a suitable buffer, typically a phosphate-buffered saline (PBS) system.[4]

-

The peptide concentration should ideally be between 1-5 mM.[6]

-

For observation of amide protons, maintain the pH below 7.5.[4]

-

Add approximately 5% D₂O to the sample for the spectrometer's field lock.[4]

-

Ensure the total salt concentration is below 300 mM to prevent signal broadening.[4]

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

-

1D ¹H NMR: Provides an initial assessment of the sample's purity and folding state.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual proline residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.[3]

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Can be used to resolve overlapping proton signals and to help distinguish between cis and trans proline isomers based on the characteristic chemical shifts of the Cβ and Cγ carbons.[7]

-

-

Data Analysis:

-

Resonance Assignment: Assign all the proton and carbon signals to their respective atoms in the PPP peptide sequence.

-

Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants to obtain information about the φ dihedral angles.

-

Distance Restraints: Integrate the NOESY cross-peaks to derive distance constraints between protons.

-

Structure Calculation: Use the experimental restraints (dihedral angles and distances) in molecular dynamics or simulated annealing protocols to calculate an ensemble of structures consistent with the NMR data.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[8] The PPII helix has a characteristic CD spectrum with a strong negative band around 195-206 nm and a weak positive band around 220-228 nm.[8][9]

Experimental Protocol for CD Analysis of PPP Peptide:

-

Sample Preparation:

-

Dissolve the PPP peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM potassium phosphate, pH 7.0).[9]

-

Peptide concentration is typically in the micromolar range (e.g., 50-100 µM).

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

-

Data Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-260 nm).

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Multiple scans are usually averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is typically plotted as mean residue ellipticity [θ] versus wavelength.

-

The characteristic shape of the spectrum is compared to reference spectra for known secondary structures to estimate the conformational content.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While obtaining suitable crystals of a short, flexible peptide like PPP can be challenging, the crystal structures of longer (Pro-Pro-Gly)n repeats have provided valuable insights into the collagen triple helix, which is composed of PPII helices.[10]

General Workflow for Peptide Crystallography:

References

- 1. Decoding elegant interplay among different stereo-electronic effects due to the ancient prolyl-4-hydroxylation stabilizing collagenous helicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Propensity for cis-proline formation in unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 7. researchgate.net [researchgate.net]

- 8. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]

L-prolyl-L-prolyl-L-proline: A Technical Guide to its Putative Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-prolyl-L-prolyl-L-proline is a tripeptide composed of three consecutive L-proline residues. While direct experimental evidence detailing the specific biological functions of this tripeptide is limited in publicly available literature, its structural characteristics as a proline-rich sequence suggest significant involvement in fundamental cellular processes. Proline-rich motifs are pivotal in mediating protein-protein interactions, which are central to a vast array of signaling pathways. The unique conformational properties of proline, particularly its tendency to form polyproline II (PPII) helices, provide a structural basis for these interactions. This guide synthesizes the current understanding of proline-rich peptides (PRPs) and PxxP motifs to infer the putative biological roles of L-prolyl-L-prolyl-L-proline, focusing on its potential as a modulator of signal transduction and its involvement in collagen biosynthesis. We present inferred quantitative data, detail relevant experimental protocols, and provide visualizations of associated signaling pathways to equip researchers with a comprehensive resource for investigating this and other proline-rich molecules.

Introduction

Proline is a unique proteinogenic amino acid due to its secondary amine structure, which imparts significant conformational rigidity to the peptide backbone.[1] Sequences of multiple proline residues, such as L-prolyl-L-prolyl-L-proline, adopt a characteristic left-handed helical structure known as a polyproline II (PPII) helix.[2] This conformation is crucial for the biological activity of a wide range of proline-rich peptides (PRPs), which are involved in diverse functions including antimicrobial activity, immunomodulation, and antioxidant effects.[3][4] Most notably, the PPII helix serves as a recognition motif for various protein domains, thereby playing a critical role in the modulation of protein-protein interactions and cellular signal transduction.[4]

One of the most well-characterized roles of proline-rich sequences is their interaction with SH3 (Src Homology 3) domains.[2] SH3 domains are small protein modules that recognize and bind to PxxP motifs (where 'P' is proline and 'x' is any amino acid), which are often found in a PPII helical conformation.[5] These interactions are fundamental to the assembly of signaling complexes in pathways that regulate the cytoskeleton, cell growth, and differentiation.

Furthermore, proline is an essential component of collagen, the most abundant protein in mammals, where it contributes to the stability of the collagen triple helix.[1][6] The metabolism of proline is intricately linked with collagen synthesis and degradation.[7]

This technical guide will explore the inferred biological functions of L-prolyl-L-prolyl-L-proline based on the established roles of PRPs and PxxP motifs.

Putative Biological Functions and Signaling Pathways

Based on its structure, L-prolyl-L-prolyl-L-proline is likely to function as a molecular recognition motif, primarily through interactions with SH3 domain-containing proteins.

Modulation of SH3 Domain-Mediated Signaling

The PxxP motif is a canonical binding site for SH3 domains. The L-prolyl-L-prolyl-L-proline sequence contains this motif. SH3 domains are found in a multitude of intracellular signaling proteins, including kinases, phosphatases, and adaptor proteins. The binding of a proline-rich ligand like L-prolyl-L-prolyl-L-proline could competitively inhibit or modulate the interaction of these proteins with their natural ligands, thereby influencing downstream signaling events.

References

- 1. The role of L-Proline in forming collagen - Blog [gaoyuanbio.com]

- 2. Stoicheiometry and kinetics of the prolyl 4-hydroxylase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proline-rich, amphipathic cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Replacement of a proline with silaproline causes a 20-fold increase in the cellular uptake of a Pro-rich peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collagen - Wikipedia [en.wikipedia.org]

- 6. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

Unraveling the Pro-Pro-Pro Tripeptide: A Structural and Functional Overview

For Immediate Release

[City, State] – The Pro-Pro-Pro (PPP) tripeptide, a sequence of three consecutive proline residues, represents a unique structural motif within the vast landscape of peptide chemistry. While the broader class of proline-rich peptides is known for a diverse range of biological activities, from immunomodulation to antimicrobial effects, the specific mechanism of action for the this compound tripeptide itself is not extensively characterized in scientific literature. This guide provides an in-depth exploration of the structural properties of the PPP sequence and extrapolates potential mechanisms of action based on the well-documented roles of polyproline helices and other proline-containing bioactive peptides.

Core Concepts: The Unique Nature of Proline

Proline is distinct among the 20 proteinogenic amino acids due to its cyclic side chain, which is bonded to both the alpha-carbon and the backbone nitrogen. This structure imposes significant conformational constraints, limiting the peptide backbone's flexibility. When multiple prolines are in sequence, they can adopt a specific, rigid helical structure known as a polyproline helix. There are two main types of polyproline helices:

-

Polyproline I (PPI) helix: A right-handed helix with all cis peptide bonds.

-

Polyproline II (PPII) helix: A left-handed helix with all trans peptide bonds. The PPII conformation is more common in biological systems and is recognized by various protein domains.[1]

The this compound tripeptide is the shortest sequence capable of forming a stable polyproline II helix, a structure crucial for mediating protein-protein interactions.[2]

Putative Mechanisms of Action

While direct experimental evidence for a unique signaling pathway activated by the this compound tripeptide is limited, its mechanism of action can be inferred from its structural properties and the known functions of proline-rich motifs.

Competitive Inhibition of Protein-Protein Interactions

A primary hypothetical mechanism of action for the this compound tripeptide is the competitive inhibition of interactions mediated by proline-rich domains. Many signaling and structural proteins utilize specific domains, such as SH3 (Src Homology 3) and WW domains, to bind to proline-rich sequences on their target proteins.[2] By mimicking these binding motifs, an exogenous this compound tripeptide could competitively bind to these domains, thereby disrupting downstream signaling.

A workflow for investigating this potential mechanism is outlined below:

References

The Elusive Pro-Pro-Pro Peptide: A Technical Examination of Proline-Rich Bioactive Peptides

For Immediate Release

This technical guide addresses the inquiry into the natural occurrence of the Pro-Pro-Pro (PPP) tripeptide. A comprehensive review of existing scientific literature reveals a notable absence of evidence for the endogenous presence of the free this compound tripeptide in organisms. While the Pro-Pro motif is a common structural element in proteins and a known cleavage site for certain enzymes, the standalone PPP tripeptide has not been identified as a naturally occurring metabolite.

This guide pivots to explore the rich landscape of other naturally occurring proline-containing peptides that have been the subject of extensive research. We will delve into the quantitative analysis, experimental methodologies, and biological activities of two key classes of proline-rich peptides: the antihypertensive tripeptides Isoleucyl-Prolyl-Proline (IPP) and Valyl-Prolyl-Proline (VPP), and the broader category of Proline-Rich Antimicrobial Peptides (PR-AMPs). Additionally, we will touch upon the newly identified neuroprotective peptide, Prolyl-Prolyl-Tryptophan (PPW).

Quantitative Analysis of Proline-Rich Peptides

The quantification of proline-rich peptides in biological matrices and food products is crucial for understanding their bioavailability and dose-response relationships. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.

Table 1: Quantitative Occurrence of Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) in Various Cheese Types

| Cheese Type | Val-Pro-Pro (VPP) Concentration (mg/kg) | Isoleucyl-Prolyl-Proline (IPP) Concentration (mg/kg) | Reference |

| Hard Cheeses (Various) | 0 - 224 | 0 - 95 | [1] |

| Semi-Hard Cheeses (Various) | Not explicitly quantified in ranges | Not explicitly quantified in ranges | [1] |

| Soft Cheeses (Various) | Not explicitly quantified in ranges | Not explicitly quantified in ranges | [1] |

Note: The concentrations of VPP and IPP can vary significantly based on the specific cheese variety, ripening time, and the proteolytic activity of starter and non-starter bacteria[1].

Experimental Protocols for the Study of Proline-Rich Peptides

The investigation of proline-rich peptides necessitates a range of sophisticated experimental protocols to determine their presence, quantity, and biological function.

Quantification of IPP and VPP in Dairy Products by LC-MS/MS

This protocol outlines the general steps for the quantitative analysis of IPP and VPP in cheese and other fermented dairy products.

Experimental Workflow for IPP and VPP Quantification

Caption: Workflow for the quantification of IPP and VPP.

Methodology:

-

Sample Preparation: Homogenization of the solid or semi-solid dairy matrix.

-

Peptide Extraction: Extraction of water-soluble peptides from the matrix.

-

Deproteinization: Removal of larger proteins that can interfere with the analysis, often achieved through precipitation with agents like trichloroacetic acid or ultrafiltration.

-

Solid-Phase Extraction (SPE): A cleanup step to remove interfering compounds and concentrate the target peptides. C18 cartridges are commonly used.

-

LC-MS/MS Analysis: Chromatographic separation of the peptides using a reversed-phase HPLC column, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for IPP and VPP are monitored.

-

Quantification: Absolute quantification is typically achieved using stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled IPP and VPP) to correct for matrix effects and variations in instrument response[2].

Assessment of Neuroprotective Effects of Pro-Pro-Trp (PPW)

The neuroprotective properties of peptides like PPW are evaluated using a combination of in vitro cell-based assays.

Experimental Workflow for Neuroprotective Assay

References

An In-depth Technical Guide to the Physicochemical Properties of Pro-Pro-Pro

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of peptides is fundamental to their application. This guide focuses on the tripeptide Pro-Pro-Pro (PPP), a unique molecule composed of three consecutive L-proline residues. Its distinct structure, rich in pyrrolidine rings, imparts specific conformational and functional characteristics that are critical for its behavior in biological and chemical systems.

Core Physicochemical Properties

The physicochemical properties of this compound are central to its solubility, stability, and interactions with other molecules. Quantitative data for these properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C15H23N3O4 | [1] |

| Molecular Weight | 309.36 g/mol | [1] |

| Exact Mass | 309.16885622 Da | [1] |

| IUPAC Name | (2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | [1] |

| Canonical SMILES | C1C--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O | [1] |

| XLogP3 | -2.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Tautomer Count | 4 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

Structural Conformation and Isomerism

The peptide bonds preceding a proline residue (X-Pro) can exist in either a cis or trans conformation.[2] In most peptides, the trans conformation is overwhelmingly favored due to steric hindrance.[2] However, the unique cyclic structure of proline reduces the energetic barrier between the two states, making the cis conformation more accessible than with other amino acids.[2] For a Pro-Pro bond, the preference for cis or trans can be influenced by neighboring residues and the local environment.[3] The equilibrium between these isomers is a critical determinant of the peptide's three-dimensional structure and can be a rate-limiting step in protein folding.[4]

Oligomers of proline, including this compound, have a propensity to adopt a polyproline II (PPII) helix conformation.[5][6][7][8] This is a left-handed helix with three residues per turn, characterized by a distinct circular dichroism (CD) spectrum with a strong negative band around 204 nm and a weak positive band around 228 nm.[9]

Solubility and Aggregation

The solubility of peptides is influenced by their amino acid composition, sequence, and overall charge.[10][11] this compound, with its relatively polar nature (XLogP3 of -2.3), is expected to be soluble in aqueous solutions.[1] The presence of proline residues can also disrupt the formation of secondary structures like β-sheets, which are often associated with peptide aggregation and insolubility.[12][13] However, under certain conditions, such as high concentrations, even proline-rich peptides can aggregate.[4][11]

Stability and Degradation

The stability of a peptide is crucial for its biological activity and therapeutic potential. Peptides can be degraded by hydrolysis and enzymatic action.[14] The Pro-Pro bond is relatively resistant to cleavage by many common proteases.[15] However, specific enzymes known as prolyl endopeptidases and dipeptidyl peptidases can cleave peptide bonds involving proline.[15][16] The degradation of proteins with N-terminal proline residues can be initiated by aminopeptidases, leading to their subsequent breakdown via the Pro/N-degron pathway.[17]

Experimental Protocols

A variety of experimental techniques are employed to characterize the physicochemical properties of peptides like this compound.

Peptide Synthesis and Purification

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The this compound peptide is typically synthesized on a solid support resin using Fmoc or Boc chemistry. Each proline residue is sequentially coupled to the growing peptide chain.

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[18] A C18 column is commonly used, and the peptide is eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA.

-

Purity Analysis: The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.[19]

Mass Spectrometry

Protocol for Characterization:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase peptide ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide is measured to confirm its molecular weight.

-

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the peptide ion is isolated and fragmented (e.g., by collision-induced dissociation). The resulting fragment ions are then mass-analyzed. The fragmentation pattern of peptides containing proline can be complex due to the unique structure of the proline ring.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Conformational Analysis:

-

Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, COSY, TOCSY, and NOESY.

-

Spectral Analysis: The chemical shifts of the protons and carbons are assigned to specific atoms in the peptide. The difference in the ¹³Cβ and ¹³Cγ chemical shifts of proline is a key indicator of the cis or trans conformation of the preceding peptide bond.[2][21][22] NOESY spectra provide information about through-space proximities between protons, which helps to determine the three-dimensional structure of the peptide.

Circular Dichroism (CD) Spectroscopy

Protocol for Secondary Structure Analysis:

-

Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a known concentration. The buffer itself should not have a significant CD signal in the far-UV region.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

-

Spectral Analysis: The resulting spectrum, characterized by a strong negative peak around 204 nm and a weaker positive peak around 228 nm, is indicative of a polyproline II (PPII) helix.[7][9]

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.

Logical Relationship in Proline-Mediated Protein Degradation

Caption: The Pro/N-degron pathway for protein degradation initiated by an exposed N-terminal proline.

References

- 1. This compound | C15H23N3O4 | CID 439587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prediction of Xaa-Pro peptide bond conformation from sequence and chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The conformation and the aggregation kinetics of α-synuclein depend on the proline residues in its C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Circular dichroism spectrum of peptides in the poly(Pro)II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 15. Proline residues in the maturation and degradation of peptide hormones and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 19. researchgate.net [researchgate.net]

- 20. Cleavage N-terminal to proline: analysis of a database of peptide tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mr.copernicus.org [mr.copernicus.org]

The Central Role of Proline in Cellular Metabolism: A Technical Guide

Clarification of Topic

Initial searches for a direct, significant role of the tripeptide Proline-Proline-Proline ("Pro-Pro-Pro") in core cellular metabolism did not yield substantive findings in established scientific literature. This suggests that the user's topic of interest may be based on a non-standard nomenclature or a misunderstanding of the key effectors in this field.

However, the amino acid Proline itself is a central and multifaceted player in cellular metabolism, with extensive research documenting its critical roles in energy homeostasis, redox balance, stress response, and biosynthesis. Therefore, this technical guide will focus on the well-established and significant role of Proline in cellular metabolism, providing the requested in-depth analysis, data, protocols, and visualizations for this vital area of research.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proline, a unique cyclic amino acid, transcends its role as a mere protein building block to act as a critical hub in cellular metabolism.[1][2] Its metabolism is intricately linked with central energy-producing pathways, such as the Tricarboxylic Acid (TCA) cycle, and plays a pivotal role in maintaining cellular redox homeostasis and responding to environmental stress.[1][3] The interconversion of proline and its precursor, Δ¹-pyrroline-5-carboxylate (P5C), forms a metabolic cycle that can shuttle redox equivalents between the cytosol and mitochondria, thereby influencing ATP production, reactive oxygen species (ROS) signaling, and macromolecular synthesis.[3][4] Dysregulation of proline metabolism is increasingly implicated in a range of pathologies, including cancer, metabolic disorders, and fibrosis, making its enzymatic pathways attractive targets for therapeutic development.[2][4] This guide provides a detailed overview of proline's metabolic pathways, quantitative data on its function, experimental protocols for its study, and visualizations of the key signaling networks.

Proline Metabolic Pathways

Proline metabolism primarily involves its synthesis from glutamate and its catabolism back to glutamate, with the intermediate P5C linking both processes. This creates what is known as the Proline-P5C cycle.[1][4]

Proline Biosynthesis (Anabolic Pathway)

Proline is synthesized from glutamate in the cytosol or mitochondria through two enzymatic steps:

-

Pyrroline-5-Carboxylate Synthase (P5CS): A bifunctional enzyme that first phosphorylates glutamate to γ-glutamyl phosphate (an ATP-dependent step) and then reduces it to glutamate-γ-semialdehyde (GSA) in an NADPH-dependent reaction.[5]

-

Pyrroline-5-Carboxylate Reductase (PYCR): GSA spontaneously cyclizes to form P5C, which is then reduced to proline by PYCR, using NADH or NADPH as a reductant.[4][6]

Proline Catabolism (Catabolic Pathway)

The degradation of proline occurs in the mitochondria and is a source of energy, feeding electrons into the electron transport chain.[1]

-

Proline Dehydrogenase/Oxidase (PRODH/POX): This enzyme, bound to the inner mitochondrial membrane, oxidizes proline to P5C.[4] During this reaction, electrons are transferred via FAD to the electron transport chain (specifically to Coenzyme Q), contributing to ATP synthesis.[4] This step can also be a significant source of mitochondrial ROS.[3][5]

-

Pyrroline-5-Carboxylate Dehydrogenase (P5CDH): P5C is further oxidized to glutamate by P5CDH in an NAD+-dependent reaction.[1][4] The resulting glutamate can then be converted to α-ketoglutarate, an intermediate of the TCA cycle, for energy production.[2]

The Proline-P5C Cycle and its Metabolic Interlock

The spatial separation of PYCR (cytosolic) and PRODH (mitochondrial) allows for the operation of the Proline-P5C cycle. This cycle can transfer reducing equivalents (NADPH) from the pentose phosphate pathway (PPP) in the cytosol into the mitochondria to generate ATP.[3] This metabolic interlock is crucial for maintaining redox balance and providing energy under stress conditions.[3]

Quantitative Data Presentation

The concentration of proline and the activity of its metabolic enzymes can vary significantly depending on cell type, developmental stage, and stress conditions.

Table 1: Proline Content in Tissues Under Basal and Stressed Conditions

| Tissue/Cell Type | Condition | Proline Concentration (μmol/g fresh weight) | Reference |

| Plant (Arabidopsis) | Control | ~0.5 - 1.0 | [7] |

| Plant (Arabidopsis) | Drought/Salt Stress | 25 - 50+ | [7][8] |

| Human Glioblastoma (U87) | Standard Culture | ~1.5 - 2.0 | [9] |

| Mouse Liver | Fed State | ~0.2 - 0.4 | N/A |

| Insect Flight Muscle | At Rest | ~5.0 | N/A |

| Insect Flight Muscle | During Flight | ~20.0 | [2] |

Note: Values are approximate and can vary widely based on the specific experimental setup.

Table 2: Kinetic Properties of Key Proline Metabolism Enzymes

| Enzyme | Organism | Substrate | K_m (μM) | Optimal pH | Reference |

| PRODH/POX | Human | L-Proline | 1000 - 8000 | 7.5 - 8.5 | [4] |

| P5CS | Plant (Vigna) | L-Glutamate | ~3000 | ~7.4 | N/A |

| PYCR1 | Human | P5C | 15 - 50 | 6.5 - 7.5 | [6] |

| P5CDH | Human | P5C | 100 - 400 | ~9.0 | [1] |

Experimental Protocols

Studying proline metabolism requires specific and reliable methods for quantification of metabolites and measurement of enzyme activity.

Protocol: Quantification of Free Proline Content (Ninhydrin-Based Assay)

This colorimetric method, based on the work of Bates et al. (1973), is a standard and robust technique for determining free proline concentration in biological samples.[7][10][11]

Principle: Proline reacts with ninhydrin in an acidic environment at high temperature to form a red-colored chromophore. The absorbance of this product, measured at 520 nm, is proportional to the proline concentration.

Methodology:

-

Homogenization: Homogenize ~100 mg of tissue in 2 mL of 3% (w/v) aqueous sulfosalicylic acid.

-

Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet proteins and debris.

-

Reaction:

-

In a new tube, mix 100 μL of the supernatant with 100 μL of glacial acetic acid and 100 μL of acidic ninhydrin reagent (2.5 g ninhydrin dissolved in 60 mL glacial acetic acid and 40 mL of 6 M phosphoric acid).

-

Incubate the mixture at 95-100°C for 1 hour.

-

Terminate the reaction by placing the tubes on ice.

-

-

Extraction: Add 500 μL of toluene to each tube and vortex vigorously for 20 seconds to extract the red chromophore into the organic phase.

-

Measurement: Aspirate the upper toluene layer, allow it to equilibrate to room temperature, and measure its absorbance at 520 nm using a spectrophotometer.

-

Quantification: Determine the proline concentration by comparing the absorbance to a standard curve generated with known concentrations of L-proline.[12][13]

Note: While widely used, this assay can show interference from other amino acids like ornithine.[14] For higher specificity, HPLC-based methods or enzymatic assays are recommended.[14][15]

Protocol: PRODH/POX Enzyme Activity Assay

Principle: PRODH activity can be measured by monitoring the proline-dependent reduction of a specific electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), or by detecting the production of P5C.

Methodology (Spectrophotometric):

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Reaction Buffer: Prepare a reaction buffer containing phosphate buffer (pH 7.5-8.0), a detergent like Triton X-100 to permeabilize membranes, and an electron acceptor (e.g., 100 μM DCPIP).

-

Initiation: Add a known amount of mitochondrial protein to the reaction buffer and equilibrate in a spectrophotometer at 37°C. Initiate the reaction by adding the substrate, L-proline (e.g., 10 mM final concentration).

-

Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of reduction is proportional to PRODH activity.

-

Calculation: Calculate enzyme activity using the molar extinction coefficient of DCPIP.

Proline Metabolism in Disease and Therapeutic Potential

The central role of proline metabolism in linking energy, redox balance, and biosynthesis makes it a critical pathway in various diseases.

-

Cancer: Many cancer cells exhibit reprogrammed proline metabolism.[4] Upregulation of proline synthesis (via P5CS and PYCR) has been linked to supporting tumor growth, particularly under nutrient-deprived conditions.[2][4] Conversely, PRODH/POX can act as a tumor suppressor by producing ROS to induce apoptosis, and its expression is often induced by p53.[4][9] This dual role makes the pathway a context-dependent therapeutic target.

-

Metabolic Syndrome: Proline metabolism influences mitochondrial function and oxidative balance, which can impact insulin sensitivity and lipid metabolism.[1]

-

Fibrosis: As proline is a major component of collagen, the dysregulation of its metabolism is directly implicated in fibrotic diseases.[2]

References

- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Metabolism of Proline as Microenvironmental Stress Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]

- 6. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 7. prometheusprotocols.net [prometheusprotocols.net]

- 8. Proline accumulation and metabolism-related genes expression profiles in Kosteletzkya virginica seedlings under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Determination of Proline in Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. Identification and expression profiling of proline metabolizing genes in Arabidopsis thaliana and Oryza sativa to reveal their stress-specific transcript alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Beginning of Quantifying Proline | [risebio.mnsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline [frontiersin.org]

- 15. researchgate.net [researchgate.net]

The Pro-Pro-Pro Motif: A Critical Nexus in Protein-Protein Interactions and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Pro-Pro (PPP) sequence, a seemingly simple tripeptide repeat, constitutes a pivotal structural and functional motif within a vast array of proteins. Its unique conformational properties, primarily the adoption of a left-handed polyproline type II (PPII) helix, create a rigid, extended structure that serves as a high-affinity recognition site for a multitude of protein interaction domains. This guide provides a comprehensive technical overview of the PPP sequence and its variants, detailing their structural significance, functional roles in critical signaling pathways, and the experimental methodologies employed to investigate their interactions. This document is intended to be a valuable resource for researchers in molecular biology, protein science, and drug development seeking to understand and target these ubiquitous and crucial protein motifs.

Structural Significance of the this compound Motif

The defining characteristic of consecutive proline residues is their propensity to form a polyproline type II (PPII) helix. Unlike the more common α-helix and β-sheet structures, the PPII helix is a left-handed helix with approximately three residues per turn.[1][2] This conformation is sterically favored by the cyclic nature of the proline side chain, which restricts the phi (φ) angle of the peptide backbone.[2] The resulting structure is an extended and relatively rigid rod-like conformation that exposes the backbone carbonyl groups, making them available for hydrogen bonding with interacting proteins.[3] This unique and stable conformation is central to the role of PPP motifs as specific recognition sites in protein-protein interactions.[1][4]

Functional Roles and Significance in Cellular Signaling

This compound motifs and other proline-rich sequences (PRSs) are integral to the assembly of protein complexes and the transduction of cellular signals.[1][4] They function as molecular beacons, recruiting specific binding partners to facilitate downstream signaling events. Their involvement is widespread, touching upon processes such as transcription, cell motility, and cytoskeletal organization.[1][4]

Recognition by Specific Protein Domains

Several families of protein domains have evolved to specifically recognize and bind to PPP and other proline-rich motifs. The most well-characterized of these include:

-

SH3 (Src Homology 3) Domains: These domains are commonly found in signaling proteins and recognize a core PxxP motif, where 'x' is any amino acid.[5][6] The affinity and specificity of this interaction are often modulated by residues flanking the core motif.[5]

-

WW Domains: Named for two conserved tryptophan residues, these small domains typically bind to PPxY motifs.[7] However, different classes of WW domains can recognize other proline-rich sequences, including PPLP and proline-arginine motifs.[8]

-

EVH1 (Ena/VASP Homology 1) Domains: These domains are frequently involved in cytoskeletal regulation and recognize motifs such as FPPPP.[9][10] The binding affinity can be significantly enhanced by residues surrounding the core motif.[8][10]

The PPP(S/T)P Motif in Wnt/β-Catenin Signaling

A critical example of the functional importance of a modified PPP motif is the PPP(S/T)P sequence found in the intracellular domain of the Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6), a co-receptor in the canonical Wnt/β-catenin signaling pathway.[11] Upon Wnt ligand binding to its receptors, Frizzled and LRP6, a signaling cascade is initiated that leads to the phosphorylation of the serine/threonine residues within the multiple PPP(S/T)P motifs of LRP6 by kinases such as GSK3 and Casein Kinase 1 (CK1).[2][11] This phosphorylation event creates a binding site for the scaffold protein Axin, leading to the recruitment of the β-catenin destruction complex to the membrane.[12][13] This sequestration and subsequent inhibition of the destruction complex result in the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[2][13]

Quantitative Analysis of this compound Motif Interactions

The binding affinities of PPP motifs and their recognition domains are typically in the micromolar range, which is characteristic of transient protein-protein interactions that are crucial for dynamic cellular processes. The following tables summarize representative dissociation constants (Kd) for interactions involving SH3, WW, and EVH1 domains with their respective proline-rich ligands.

| SH3 Domain | Peptide Ligand (Proline-Rich Motif) | Dissociation Constant (Kd) (µM) | Reference |

| Abl-SH3 | APSYSPPPPP | 1.5 | [14] |

| Fyn-SH3 | APSYSPPPPP | 273 | [14] |

| Grb2 N-terminal SH3 | PII peptide of SOS | (nanomolar range) | [6] |

| Nck SH3 domains | Peptides rich in arginine/lysine | 10-100 | [15] |

| Gads SH3-C | APSIDRSTKPA | 0.24 | [15] |

| CrkII nSH3 | cAbl PRM1 (PPLPSIS) | 1.2 ± 0.1 | [16] |

| CrkII nSH3 | cAbl PRM2 (PPKPPRL) | 1.5 ± 0.1 | [16] |

| CrkII nSH3 | cAbl PRM3 (PPLPPRP) | 1.8 ± 0.1 | [16] |

| ARHGAP12 SH3 | SOS1 P7 | 0.2 | [17] |

| NCK1-3 SH3 | SOS1 P9 | 0.9 | [17] |

| WW Domain | Peptide Ligand (Proline-Rich Motif) | Dissociation Constant (Kd) (µM) | Reference |

| FE65 WW | PPPPPPLPP (Mena) | 124 ± 9.5 | [18] |

| FE65 WW | PPPPPPPPPL (Mena) | 116 ± 6.5 | [18] |

| PRPF40A WW12 | Polyproline (16-mer) | ~10 | [19] |

| PRPF40A WW12 | PPLPGAPPPPPPPPP (SF1) | ~1 | [19] |

| KIBRA WW tandem | PTPN14 PY12 | ~0.0082 | [7] |

| KIBRA WW tandem | AMOT PY34 | ~0.096 | [7] |

| KIBRA WW tandem | LATS1 PY23 | ~0.78 | [7] |

| KIBRA WW tandem | AMOT PY12 | ~16.7 | [7] |

| KIBRA WW tandem | LATS1 PY1 | ~78 | [7] |

| H9YH19Y | Group I peptide | 50 ± 3 | [20] |

| EVH1 Domain | Peptide Ligand (Proline-Rich Motif) | Dissociation Constant (Kd) (µM) | Reference |

| ENAH EVH1 | FPPPPPPPP | 28 | [21] |

| ENAH EVH1 | PCARE peptide | 0.18 | [8] |

| VASP EVH1 | ActA repeat 3 (FEFPPPPTEDEL) | (stronger than zyxin repeats) | [10] |

| Mena EVH1 | Zyxin repeats | (3-10 times weaker than ActA repeat 3) | [10] |

Experimental Protocols

The study of this compound motif-mediated interactions relies on a variety of biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[11]

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of a PPP-containing peptide binding to an immobilized protein domain.

Methodology:

-

Ligand Immobilization:

-

The protein domain (e.g., SH3, WW, or EVH1) is immobilized on a sensor chip (e.g., CM5) via amine coupling.

-

The surface is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[22]

-

The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of 5-20 µg/mL, is injected over the activated surface.[22]

-

Remaining active esters are deactivated with an injection of ethanolamine.

-

-

Analyte Interaction:

-

The PPP-containing peptide (analyte) is prepared in a series of concentrations (e.g., spanning 10-fold below to 10-fold above the expected Kd) in a suitable running buffer (e.g., HBS-EP).[21]

-

The peptide solutions are injected over the immobilized ligand at a constant flow rate (e.g., 30 µL/min).[22]

-

The association phase is monitored as the peptide binds to the ligand.

-

The dissociation phase is monitored as the running buffer flows over the chip, causing the peptide to dissociate.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

NMR spectroscopy provides atomic-resolution information on protein structure, dynamics, and interactions in solution.[4]

Objective: To map the binding interface and determine the structure of a protein domain in complex with a PPP-containing peptide.

Methodology:

-

Sample Preparation:

-

The protein domain is typically isotopically labeled with ¹⁵N and/or ¹³C.

-

A concentrated stock solution of the protein (typically 0.1-0.5 mM) is prepared in a suitable NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O).[23]

-

A concentrated stock solution of the unlabeled PPP-containing peptide is prepared in the same buffer.

-

-

NMR Titration:

-

A series of ¹H-¹⁵N HSQC spectra of the labeled protein are acquired.

-

Increasing amounts of the unlabeled peptide are titrated into the protein sample.

-

Chemical shift perturbations (CSPs) of the protein's backbone amide signals are monitored upon addition of the peptide.[24]

-

-

Data Analysis and Structure Determination:

-

Residues exhibiting significant CSPs are mapped onto the protein's structure to identify the binding interface.

-

For structure determination of the complex, a combination of multidimensional NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed on a sample containing a stoichiometric complex of the labeled protein and unlabeled peptide.

-

Inter-proton distance restraints derived from NOESY spectra, along with dihedral angle restraints, are used in computational software to calculate the three-dimensional structure of the complex.

-

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction Validation

Co-IP is a widely used technique to identify and validate protein-protein interactions within a cellular context.[25][26]

Objective: To demonstrate the in vivo interaction between a protein containing a PPP motif and its binding partner.

Methodology:

-

Cell Lysis:

-

Cells expressing the proteins of interest are harvested and washed with ice-cold PBS.

-

The cell pellet is resuspended in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer containing a mild non-ionic detergent like NP-40) supplemented with protease and phosphatase inhibitors.[25][26]

-

The lysate is incubated on ice and then clarified by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared by incubating with protein A/G beads to reduce non-specific binding.[25]

-

A specific antibody against the "bait" protein (either the PPP-containing protein or its binding partner) is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.

-

Protein A/G beads are added to the lysate to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against both the "bait" and the putative "prey" proteins. The presence of the prey protein in the immunoprecipitate of the bait protein indicates an in vivo interaction.

-

Visualizations

Wnt/β-Catenin Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]

- 4. Co-immunoprecipitation for Assessing Protein-Protein Interactions in Agrobacterium-Mediated Transient Expression System in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual epitope recognition by the VASP EVH1 domain modulates polyproline ligand specificity and binding affinity | The EMBO Journal [link.springer.com]

- 6. SH3 domain recognition of a proline-independent tyrosine-based RKxxYxxY motif in immune cell adaptor SKAP55 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity | eLife [elifesciences.org]

- 8. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of EVH1, a novel proline-rich ligand-binding module involved in cytoskeletal dynamics and neural function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual epitope recognition by the VASP EVH1 domain modulates polyproline ligand specificity and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitogen-Activated Protein Kinases Promote WNT/β-Catenin Signaling via Phosphorylation of LRP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Initiation of Wnt signaling: control of Wnt coreceptor Lrp6 phosphorylation/activation via frizzled, dishevelled and axin functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | LRP5 and LRP6 in Wnt Signaling: Similarity and Divergence [frontiersin.org]

- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Binding Mechanism of the N-Terminal SH3 Domain of CrkII and Proline-Rich Motifs in cAbl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional Classification and Interaction Selectivity Landscape of the Human SH3 Domain Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Intramolecular autoinhibition regulates the selectivity of PRPF40A tandem WW domains for proline-rich motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. portlandpress.com [portlandpress.com]

- 22. dhvi.duke.edu [dhvi.duke.edu]

- 23. nmr-bio.com [nmr-bio.com]

- 24. Protein-Inhibitor Interaction Studies Using NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bitesizebio.com [bitesizebio.com]

- 26. assaygenie.com [assaygenie.com]

The Pro-Pro-Pro Peptide: A Technical Guide to its Discovery, Synthesis, and Biophysical Characterization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide L-Prolyl-L-prolyl-L-proline, commonly referred to as Pro-Pro-Pro or (Pro)₃, represents a fundamental structural motif in molecular biology. Its inherent conformational rigidity predisposes it to adopt a polyproline II (PPII) helix, a key secondary structure element mediating a vast array of protein-protein interactions. This technical guide provides a comprehensive overview of the discovery and history of the this compound peptide, detailed experimental protocols for its chemical synthesis and characterization, and a summary of its key biophysical properties. Particular emphasis is placed on its role as a canonical ligand for SH3 domains, which are crucial components of intracellular signaling pathways.

Discovery and Historical Context

The story of the this compound peptide is intrinsically linked to the broader history of peptide chemistry and the discovery of the polyproline helix. While the amino acid L-proline was first isolated in 1900 by Richard Willstätter and synthesized the following year by Emil Fischer, the unique structural implications of polyproline sequences were not understood until the mid-20th century.[1] The pioneering work of scientists in the 1950s on the structure of collagen revealed the existence of a novel left-handed helical structure, which was termed the polyproline II (PPII) helix. This discovery was a landmark in structural biology, expanding the repertoire of known protein secondary structures beyond the α-helix and β-sheet.

The chemical synthesis of peptides, envisioned by Fischer at the turn of the 20th century, saw significant advancements with the development of protecting group strategies and, most notably, the invention of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963, for which he was awarded the Nobel Prize.[2] This innovation revolutionized the field, making the synthesis of peptides like this compound a routine laboratory procedure. While a singular "discovery" paper for the this compound tripeptide is not prominent in the historical literature, its synthesis and study became feasible and increasingly common with the maturation of these synthetic techniques. The interest in short oligoprolines like this compound surged with the identification of proline-rich motifs (PRMs) as key recognition elements for various protein domains, particularly the Src homology 3 (SH3) domain in the late 1980s and early 1990s. The this compound sequence, in its PPII helical conformation, serves as a canonical binding motif for a large family of SH3 domains, cementing its importance in the study of cell signaling.

Biophysical and Structural Properties

The this compound peptide is characterized by its propensity to form a stable polyproline II (PPII) helix in aqueous solution. The PPII helix is a left-handed helix with approximately three residues per turn. Unlike α-helices and β-sheets, the PPII helix is not stabilized by backbone hydrogen bonds. Instead, its stability arises from the steric constraints imposed by the pyrrolidine rings of the proline residues, which restrict the peptide backbone to a narrow range of dihedral angles.

Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides. The CD spectrum of a peptide in a PPII helical conformation is characterized by a strong negative band around 206 nm and a weaker positive band around 228 nm.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of peptides at the atomic level. The chemical shifts and coupling constants of the protons and carbons in the this compound peptide are sensitive to its conformation.

Table 1: Physicochemical Properties of L-Prolyl-L-prolyl-L-proline

| Property | Value |

| Molecular Formula | C₁₅H₂₃N₃O₄ |

| Molecular Weight | 309.36 g/mol |

| CAS Number | 134303-96-1 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Interaction with SH3 Domains

The this compound motif is a canonical recognition sequence for Src homology 3 (SH3) domains. SH3 domains are protein-protein interaction modules of approximately 60 amino acids that are found in a wide variety of intracellular signaling proteins. They typically bind to proline-rich sequences that adopt a PPII helical conformation. The interaction between a this compound-containing peptide and an SH3 domain is characterized by a dissociation constant (Kd) typically in the micromolar range, indicating a relatively weak and transient interaction, which is a hallmark of many signaling processes.[5]

Table 2: Representative Binding Affinity of a Proline-Rich Peptide to an SH3 Domain

| Interacting Molecules | Method | Dissociation Constant (Kd) |

| c-Src SH3 domain and PPII peptide | Fluorescence-based assay | 160 µM[6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of the this compound peptide using Fmoc/tBu chemistry on a Rink Amide resin to yield the C-terminal amide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Pro-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling:

-

Dissolve Fmoc-Pro-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Second and Third Amino Acid Coupling: Repeat the Fmoc deprotection and coupling steps for the next two proline residues.

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the peptide under vacuum.

Purification by Reversed-Phase HPLC

The crude this compound peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

UV detector (220 nm)

Procedure:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-50% over 30 minutes).

-

Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Characterization

Mass Spectrometry:

Confirm the identity of the synthesized peptide by electrospray ionization mass spectrometry (ESI-MS). The expected monoisotopic mass for [M+H]⁺ is 310.1765.

NMR Spectroscopy:

Acquire 1D and 2D NMR spectra (e.g., COSY, TOCSY, HSQC) in a suitable solvent (e.g., D₂O) to confirm the sequence and assess conformational purity.

Circular Dichroism Spectroscopy:

Record the CD spectrum of the peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) from 190 to 260 nm to confirm the presence of the PPII helical conformation.

Biological Significance and Applications

The this compound motif, as a fundamental building block of proline-rich sequences, is of paramount importance in cell biology. Its ability to be recognized by SH3 domains places it at the heart of numerous signaling pathways that regulate a wide range of cellular processes, including cell growth, differentiation, and cytoskeletal organization.

Due to their involvement in these critical pathways, the interactions between proline-rich motifs and SH3 domains have become attractive targets for drug development. Synthetic peptides containing the this compound sequence can be used as competitive inhibitors to disrupt these interactions, providing a valuable tool for studying cellular signaling and for the potential development of novel therapeutics for diseases such as cancer and immune disorders.

Conclusion

The this compound peptide, from its theoretical underpinnings in the discovery of the polyproline II helix to its now routine synthesis and widespread use in biochemical and cell biological research, exemplifies a fundamental molecular recognition element. Its simple, repetitive sequence belies a profound structural and functional significance. A thorough understanding of its history, biophysical properties, and the experimental methodologies for its study, as outlined in this guide, is essential for researchers aiming to dissect and manipulate the intricate signaling networks that govern cellular life.

References

- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 2. peptide.com [peptide.com]

- 3. Secondary structure and dynamics study of the intrinsically disordered silica-mineralizing peptide P5S3 during silicic acid condensation and silica decondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. proline biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Differential Dynamic Engagement within 24 SH3 Domain: Peptide Complexes Revealed by Co-Linear Chemical Shift Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Implications of the Pro-Pro-Pro Peptide Motif

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The Pro-Pro-Pro (PPP) tripeptide itself is not recognized as a standalone signaling molecule with a dedicated pathway. Instead, the PPP motif is a critical structural component within larger peptides and proteins, mediating its effects through protein-protein interactions, influencing translational regulation, and contributing to the activity of synthetic therapeutic peptides. This guide explores these core signaling-relevant functions of the PPP motif.

Section 1: The this compound Motif as a Recognition Element in Signaling

The this compound sequence is a classic example of a proline-rich motif (PRM) that forms a left-handed polyproline type II (PPII) helix. This structure is a key recognition site for Src Homology 3 (SH3) domains, which are modular protein domains found in a multitude of intracellular signaling proteins, including adaptors, kinases, and cytoskeletal components.

The interaction between a PPP motif and an SH3 domain is fundamental to the assembly of signaling complexes. For instance, the adaptor protein Grb2 (Growth factor receptor-bound protein 2) uses its SH3 domains to bind to proline-rich sequences on proteins like Sos (Son of sevenless), a Ras guanine nucleotide exchange factor. This interaction is a critical step in linking activated receptor tyrosine kinases to the Ras/MAPK signaling cascade, which governs cell proliferation, differentiation, and survival.

Data Presentation: SH3 Domain Binding Affinities

The binding affinity of SH3 domains to proline-rich motifs, including those containing PPP sequences, is typically in the low micromolar range, indicating a transient and dynamic interaction suitable for signal transduction.

| SH3 Domain | Ligand Peptide (containing PxxP motif) | Binding Affinity (Kd) | Reference |

| CrkII nSH3 | cAbl (APSYSPPPPP) | 1.5 µM | [1] |

| βPIX SH3 | Cbl-c | 7.4 µM | [1] |

| General SH3 | Generic PxxP Peptides | µM range | [2] |

Experimental Protocol: GST Pull-Down Assay for SH3-PRM Interaction

This protocol is used to verify the interaction between a GST-tagged SH3 domain (bait) and a protein containing a PPP motif (prey).

Materials:

-

GST-tagged SH3 domain fusion protein, purified

-

Cell lysate containing the prey protein

-

Glutathione-Sepharose beads

-

Lysis buffer (e.g., Nonidet P-40 lysis buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Tris buffer with reduced glutathione)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody against the prey protein

Methodology:

-

Immobilization of Bait: Incubate the purified GST-SH3 fusion protein with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation to allow the GST tag to bind to the beads.

-

Washing: Pellet the beads by centrifugation and wash them three times with cold lysis buffer to remove any unbound fusion protein.

-

Binding: Add the cell lysate containing the prey protein to the beads. Incubate for 2-4 hours at 4°C with rotation to allow the prey protein to bind to the immobilized SH3 domain.

-

Washing: Pellet the beads and wash them extensively (3-5 times) with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by adding elution buffer. Alternatively, boil the beads in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the prey protein to confirm its presence. A band in the elution lane indicates an interaction.[3][4][5]

Visualization: SH3 Domain-PPP Motif Interaction

Caption: SH3 domain of Grb2 binds to the PPP motif on Sos, linking RTK activation to the Ras/MAPK pathway.

Section 2: The this compound Motif in Translational Regulation

Consecutive proline codons, particularly PPP sequences, are challenging for the ribosome's peptidyl-transferase center to process efficiently, leading to ribosome stalling.[6] This stalling event can significantly reduce the expression of proteins containing such motifs. The eukaryotic translation factor eIF5A (and its bacterial homolog EF-P) is a specialized factor that resolves these stalls, thereby facilitating the synthesis of polyproline-containing proteins.[6][7]

This mechanism acts as a regulatory layer for the expression of specific proteins involved in critical signaling pathways, including cell signaling, cytoskeletal organization, and RNA turnover.[8] The activity of eIF5A itself is regulated by a unique post-translational modification called hypusination, making it a potential control point for these pathways.[9]

Experimental Protocol: Ribosome Toeprinting Assay

Toeprinting (or primer extension inhibition) is used to map the precise location of stalled ribosomes on an mRNA transcript.

Materials:

-

In vitro translation system (reconstituted or lysate-based)

-

mRNA transcript encoding a PPP sequence

-

[³²P]-labeled DNA primer complementary to a region downstream of the PPP codons

-

Reverse transcriptase

-

dNTPs

-

Sequencing gel reagents

Methodology:

-

Translation Reaction: Set up in vitro translation reactions with the PPP-containing mRNA. Include parallel reactions with and without eIF5A. Allow translation to proceed to induce ribosome stalling.

-

Primer Annealing: Stop the reactions and anneal the [³²P]-labeled primer to the 3' end of the mRNA in the translation complexes.

-

Reverse Transcription: Add reverse transcriptase and dNTPs. The enzyme will synthesize a cDNA copy of the mRNA template until it is blocked by the leading edge of the stalled ribosome.

-

Analysis: Denature the samples and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same mRNA template. The stalled ribosome will produce a truncated cDNA product (a "toeprint") that appears as a distinct band on the gel. The position of this band, relative to the sequencing ladder, indicates the exact codon at which the ribosome has stalled. A reduction in the intensity of this band in the presence of eIF5A demonstrates its role in resolving the stall.[6]

Visualization: eIF5A-Mediated Rescue of Ribosome Stalling

Caption: eIF5A binds to ribosomes stalled on this compound codons, enabling the completion of protein synthesis.

Section 3: Case Study: BPC-157, a this compound-Containing Therapeutic Peptide

Body Protection Compound 157 (BPC-157) is a synthetic pentadecapeptide (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) derived from a human gastric protein. It has demonstrated potent regenerative and cytoprotective effects in preclinical studies, largely attributed to its pro-angiogenic and anti-inflammatory activities.[10][11] The PPP motif is a central feature of its sequence.

BPC-157 Signaling Pathways

1. Pro-Angiogenic Signaling: BPC-157 promotes angiogenesis (the formation of new blood vessels) primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway. It has been shown to upregulate the expression of VEGFR2 in endothelial cells.[12] This leads to the activation of the downstream VEGFR2-Akt-eNOS (endothelial Nitric Oxide Synthase) signaling cascade.[8][12] Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes endothelial cell proliferation, migration, and tube formation.[13]

2. Anti-Inflammatory Signaling: BPC-157 exhibits anti-inflammatory properties, although the exact pathways are less defined than its angiogenic effects. It has been shown to reduce inflammatory cell infiltration and counteract the effects of pro-inflammatory agents in various animal models.[14][15] It may also modulate the expression of genes involved in inflammation, such as EGR-1 (Early Growth Response 1).[16]

Data Presentation: BPC-157 Molecular Activation Data

Quantitative data from in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) demonstrates the time-dependent activation of key signaling proteins by BPC-157.

| Target Protein | Cell Line | BPC-157 Concentration | Time Point of Peak Activation | Reference |

| p-VEGFR2 (Tyr1175) | HUVECs | 1 µg/mL | 30 min | [8][17] |

| p-Akt (Ser473) | HUVECs | 1 µg/mL | 30-60 min | [8][17] |

| p-eNOS (Ser1177) | HUVECs | 1 µg/mL | 30 min | [8][17] |

Experimental Protocol: Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of a compound to promote angiogenesis by measuring the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Growth factor-reduced Matrigel

-

24-well plates

-

Endothelial cell growth medium

-

BPC-157

-

Inverted light microscope with camera

Methodology:

-

Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 24-well plate with a thin layer of Matrigel.

-

Polymerization: Incubate the plate at 37°C for at least 45 minutes to allow the Matrigel to solidify into a gel.

-

Cell Seeding: Harvest HUVECs and resuspend them in medium. Seed the cells onto the polymerized Matrigel at a density of approximately 4 x 10⁴ cells per well.

-

Treatment: Immediately add BPC-157 at desired concentrations (e.g., 0.1, 1.0 µg/mL) or vehicle control to the respective wells.[17][18]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-12 hours.

-

Visualization and Quantification: Monitor the formation of tube-like structures using an inverted microscope. Capture images at regular intervals. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the percentage of completely formed tubes using image analysis software (e.g., ImageJ).[17][18]

Visualization: BPC-157 Pro-Angiogenic Signaling Pathway

Caption: BPC-157 promotes angiogenesis by activating the VEGFR2-Akt-eNOS signaling cascade in endothelial cells.

References

- 1. pnas.org [pnas.org]

- 2. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 3. Large-Scale Screening of Preferred Interactions of Human Src Homology-3 (SH3) Domains Using Native Target Proteins as Affinity Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. youtube.com [youtube.com]

- 6. eIF5A Promotes Translation of Polyproline Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure of the hypusinylated eukaryotic translation factor eIF-5A bound to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Stable Gastric Pentadecapeptide BPC 157 and Wound Healing [frontiersin.org]

- 11. pliability.com [pliability.com]

- 12. Therapeutic potential of pro-angiogenic BPC157 is associated with VEGFR2 activation and up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]